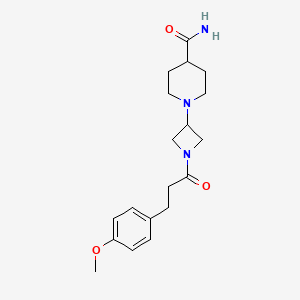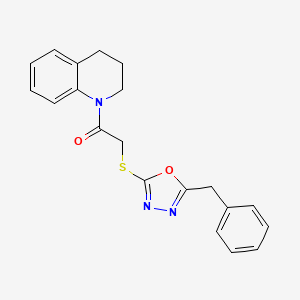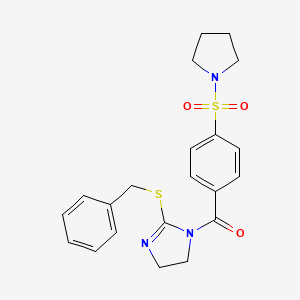![molecular formula C11H17ClO B3015705 1-Chloro-3-spiro[2.5]octan-8-ylpropan-2-one CAS No. 2551119-16-3](/img/structure/B3015705.png)
1-Chloro-3-spiro[2.5]octan-8-ylpropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of spiro compounds has been a major point of research activity in the field of modern medicinal and combinatorial chemistry . Various methods for the synthesis of these compounds have been reported . For instance, an efficient one-pot approach for the synthesis of spiro[2.5]octa-4,7-dien-6-ones by employing para-quinone methides has been developed . The reaction proceeded smoothly in high yields under mild conditions without the use of metals .Chemical Reactions Analysis
The chemical reactions involving spiro compounds have been extensively studied. For example, the reaction of fluorene-9-one azine with dimethyloxosulfonium methylide yielded azine (Corey–Chaykovsky reaction), but in the presence of excess dimethyloxosulfonium methylide, spiro[cyclopropane-1,9′-fluorene] was produced with a yield of 70% .Applications De Recherche Scientifique
Spiroketals in Biosynthesis
Spiroketals like 1-Chloro-3-spiro[2.5]octan-8-ylpropan-2-one are essential in understanding the biosynthesis of complex natural products. For example, in the study of Pestalotiopsis fici, spiroketal skeletons were observed, which are key to understanding the fungus's unique metabolites. These compounds are valuable for developing novel pharmaceuticals due to their cytotoxic properties against human tumor cell lines (Liu et al., 2013).
Hydroperoxydioxolanes and Hydroperoxide Rearrangement
Spiro compounds have been used in the formation of hydroperoxydioxolanes and hydroperoxide rearrangement, leading to compounds with potential antimalaria activity. This illustrates the role of spiro compounds in developing treatments for infectious diseases (Hamann et al., 2006).
Spiro-compounds in Liquid Crystal Technology
Spiro-compounds have applications in liquid crystal technology. They are used as chiral components in induced short-pitch cholesterics, demonstrating their potential in advanced display technologies (Drushlyak et al., 2007).
Antifungal Activity
Spiro[cyclopropane-1,4′-pyrazol-3-one] derivatives, related to the structure of spiro compounds, have shown significant antifungal activity against Candida albicans, indicating their potential in treating fungal infections (Maruoka et al., 2008).
Orientations Futures
The future directions in the study of spiro compounds include the development of novel synthetic methodologies to assist the synthesis of compound libraries . These compounds are very interesting and significant, and their study can provide valuable insights into organic chemistry and synthetic routes .
Propriétés
IUPAC Name |
1-chloro-3-spiro[2.5]octan-8-ylpropan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClO/c12-8-10(13)7-9-3-1-2-4-11(9)5-6-11/h9H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCOIMZBLJWYMKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC2)C(C1)CC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-methoxyphenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B3015623.png)
![N-(2-(dimethylamino)ethyl)-3-methoxy-N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B3015624.png)



![[3-Amino-4-(trifluoromethyl)piperidin-1-yl]-(2-methyl-1,3-dihydroinden-2-yl)methanone](/img/structure/B3015633.png)
![1-(4-Bromo-3-methylphenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B3015634.png)


![N'-(3-Chloro-2-methylphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B3015637.png)

![[4-(Pyridin-3-ylmethoxy)phenyl]methanamine](/img/structure/B3015644.png)
![8-Fluoro-6-methyl-1-[2-(methylsulfanyl)pyridine-3-carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B3015645.png)